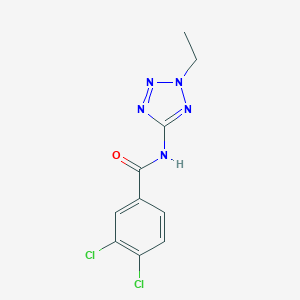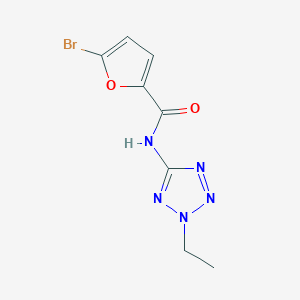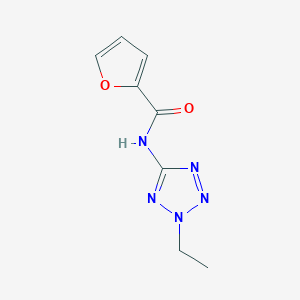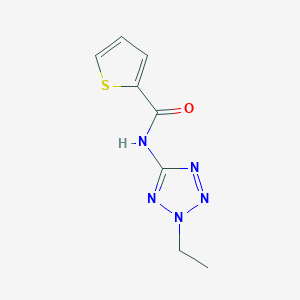![molecular formula C21H26ClN3O2 B244611 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244611.png)
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide is a chemical compound with potential therapeutic applications. It is commonly referred to as "CEP-701" and belongs to the class of small molecule inhibitors that target tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways and are often deregulated in cancer cells. CEP-701 has shown promising results in preclinical studies and is currently being investigated for its potential use in cancer treatment.
Wirkmechanismus
CEP-701 works by binding to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that promote cancer cell survival and proliferation. CEP-701 has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in preclinical models.
Biochemical and Physiological Effects
CEP-701 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of tyrosine kinase receptors and downstream signaling proteins. This leads to the inhibition of cell survival and proliferation pathways and the induction of apoptosis in cancer cells. CEP-701 has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is a crucial step in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-701 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in vitro. However, CEP-701 also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of CEP-701. One potential application is in the treatment of acute myeloid leukemia (AML). CEP-701 has been shown to inhibit FLT3, which is frequently mutated in AML. Clinical trials are currently underway to investigate the efficacy of CEP-701 in AML patients.
Another potential application is in the treatment of solid tumors. CEP-701 has been shown to inhibit angiogenesis in tumors, which is a crucial step in tumor growth and metastasis. Clinical trials are currently underway to investigate the efficacy of CEP-701 in solid tumor patients.
In conclusion, CEP-701 is a promising small molecule inhibitor that has potential therapeutic applications in cancer treatment. It works by inhibiting tyrosine kinases and downstream signaling pathways that promote cancer cell survival and proliferation. CEP-701 has been extensively studied in preclinical models and has shown promising results in vitro. Clinical trials are currently underway to investigate its efficacy in cancer patients.
Synthesemethoden
CEP-701 can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis begins with the preparation of 3-chloro-4-nitroaniline, which is then converted to 3-chloro-4-(4-ethylpiperazin-1-yl)aniline. This intermediate is then reacted with 2-(2-methylphenoxy)acetyl chloride to yield the final product, CEP-701.
Wissenschaftliche Forschungsanwendungen
CEP-701 has been extensively studied in preclinical models of cancer. It has been shown to inhibit the activity of several tyrosine kinases, including FLT3, KIT, and JAK2. Inhibition of these kinases has been linked to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth. CEP-701 has been tested in various cancer cell lines and has shown promising results in vitro.
Eigenschaften
Molekularformel |
C21H26ClN3O2 |
|---|---|
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H26ClN3O2/c1-3-24-10-12-25(13-11-24)19-9-8-17(14-18(19)22)23-21(26)15-27-20-7-5-4-6-16(20)2/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
ZMTFGZLCRYQKRH-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3C)Cl |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)





![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)



![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244549.png)